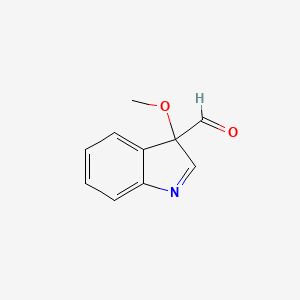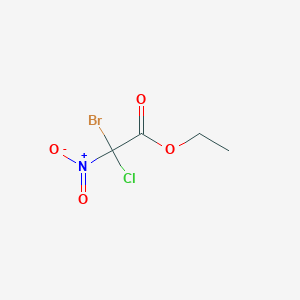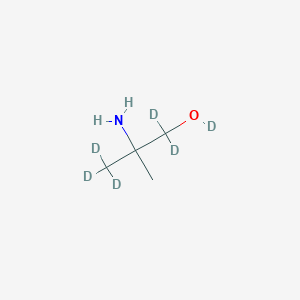
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a carboxymethyl group, a heptadecafluorooctyl sulphonyl group, and a propyltrimethylammonium hydroxide group. It is often used in various scientific research applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves multiple steps. The process typically begins with the preparation of the heptadecafluorooctyl sulphonyl chloride, which is then reacted with a suitable amine to form the sulphonamide intermediate. This intermediate is further reacted with a carboxymethylating agent to introduce the carboxymethyl group. Finally, the propyltrimethylammonium hydroxide group is introduced through a quaternization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the heptadecafluorooctyl group may enhance its ability to interact with hydrophobic regions of proteins or cell membranes, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Carboxymethyl)((octadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
- 3-((Carboxymethyl)((nonadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
Uniqueness
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is unique due to the specific length and fluorination of the heptadecafluorooctyl group. This feature imparts distinct hydrophobic and lipophilic properties, making it particularly useful in applications requiring strong interactions with hydrophobic environments.
Propiedades
Número CAS |
68318-36-5 |
|---|---|
Fórmula molecular |
C16H17F17N2O4S |
Peso molecular |
656.4 g/mol |
Nombre IUPAC |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl-[3-(trimethylazaniumyl)propyl]amino]acetate |
InChI |
InChI=1S/C16H17F17N2O4S/c1-35(2,3)6-4-5-34(7-8(36)37)40(38,39)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h4-7H2,1-3H3 |
Clave InChI |
HBCIQEOSBTUVDJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)

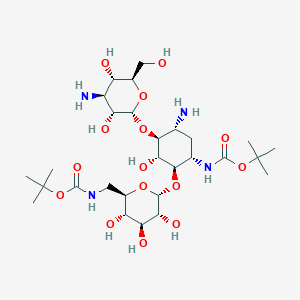
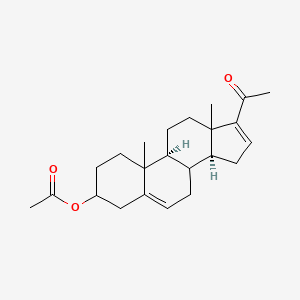
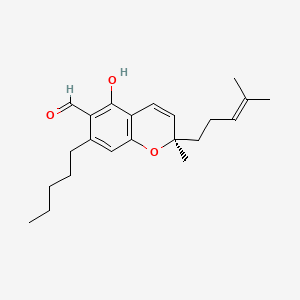
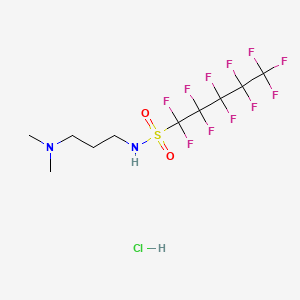
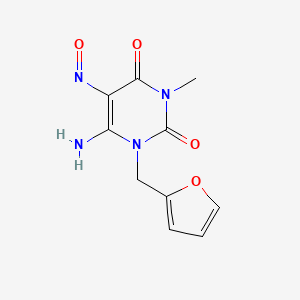
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)
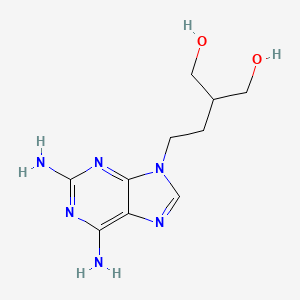

![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)
